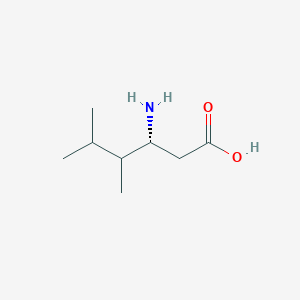

(3R)-3-Amino-4,5-dimethylhexanoic acid

CAS No.:

Cat. No.: VC20397095

Molecular Formula: C8H17NO2

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17NO2 |

|---|---|

| Molecular Weight | 159.23 g/mol |

| IUPAC Name | (3R)-3-amino-4,5-dimethylhexanoic acid |

| Standard InChI | InChI=1S/C8H17NO2/c1-5(2)6(3)7(9)4-8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)/t6?,7-/m1/s1 |

| Standard InChI Key | JNILHKVTKKZTKO-COBSHVIPSA-N |

| Isomeric SMILES | CC(C)C(C)[C@@H](CC(=O)O)N |

| Canonical SMILES | CC(C)C(C)C(CC(=O)O)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(3R)-3-Amino-4,5-dimethylhexanoic acid (C₈H₁₇NO₂) has a molecular weight of 159.23 g/mol and the IUPAC name 3-amino-4,5-dimethylhexanoic acid . Its stereochemistry is defined by the (3R) configuration, which distinguishes it from the (3S) enantiomer. Key structural attributes include:

-

Chiral centers: Position 3 (R-configuration) and positions 4/5 (dimethyl groups).

-

Functional groups: Primary amino (-NH₂) and carboxylic acid (-COOH).

The compound’s SMILES representation (CC(C)C(C)C(CC(=O)O)N) and InChIKey (JNILHKVTKKZTKO-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .

Stereochemical Considerations

Synthetic Methodologies

Asymmetric Alkylation Strategies

A cornerstone of (3R)-3-amino-4,5-dimethylhexanoic acid synthesis is Evans’ asymmetric alkylation. This method employs a chiral oxazolidinone auxiliary to induce stereocontrol at the β-position. For instance, reacting Garner’s aldehyde with 2-lithio-3-methyl-2-butene yields γ-branched intermediates with >98% enantiomeric excess (ee) under optimized conditions (−78°C, THF) .

Table 1: Key Synthetic Steps and Yields

| Step | Reaction Type | Conditions | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Evans alkylation | THF, −78°C, 12 h | 85 | 99 |

| 2 | Anti-selective hydrogenation | H₂ (1 atm), Ru-BINAP | 78 | 97 |

| 3 | Deprotection (Boc removal) | HCl/dioxane, 0°C | 95 | – |

Anti-Selective Hydrogenation

The anti-selective hydrogenation of α-amino-β-keto esters using Ru-(R)-BINAP catalysts achieves diastereomeric ratios up to 9:1. This step is critical for establishing the (3R,4R) stereochemistry in homologated derivatives .

Biological Activities and Applications

Role in Bioactive Natural Products

(3R)-3-Amino-4,5-dimethylhexanoic acid is a structural component of marine cyclodepsipeptides such as homophymine A and pipecolidepsins. These compounds exhibit:

-

Cytotoxic activity: IC₅₀ values of 0.1–1.0 μM against human cancer cell lines (e.g., HCT-116, HeLa) .

-

Antiviral effects: Inhibition of HIV-1 replication at nanomolar concentrations .

Antimicrobial Applications

Derivatives of (3R)-3-amino-4,5-dimethylhexanoic acid show broad-spectrum antibiotic activity. Mechanistic studies suggest interference with bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) .

Neurological Effects

Although direct evidence for the (3R) enantiomer is limited, structurally related β-amino acids modulate neurotransmitter systems. For example, γ-branched analogs act as calcium channel blockers, reducing neuronal excitability in vitro .

Analytical and Regulatory Considerations

Quality Control Metrics

-

Purity assessment: Chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10, 1.0 mL/min) resolves (3R) and (3S) enantiomers with a resolution factor (Rs) > 2.0 .

-

Spectroscopic data: ¹H NMR (400 MHz, D₂O) δ 1.12 (d, J = 6.8 Hz, 3H), 1.25 (d, J = 6.8 Hz, 3H), 2.45–2.55 (m, 1H), 3.32 (dd, J = 4.4, 10.8 Hz, 1H) .

Regulatory Status

As of 2025, (3R)-3-amino-4,5-dimethylhexanoic acid remains an investigational compound. Current Good Manufacturing Practice (cGMP) synthesis protocols are under development for preclinical trials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume